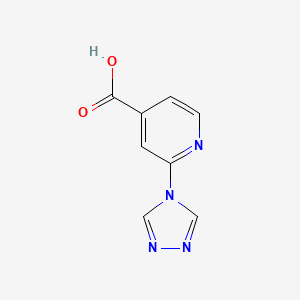

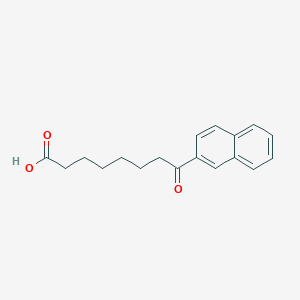

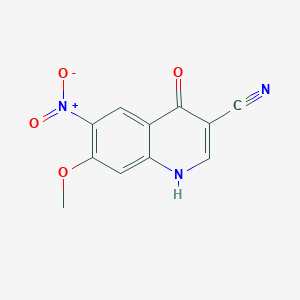

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often starts from isonicotinic acid hydrazide . The treatment of 5 with 4-fluorobenzaldehyde or indol-3-carbaldehyde resulted in the formation of 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is almost planar, with the triazole and pyrimidine rings forming a dihedral angle of 2.9 (13)° . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) .Chemical Reactions Analysis

The reactions of 2, 5 and 7a with some primary and secondary amines in the presence of formaldehyde afforded the corresponding Mannich bases .Physical and Chemical Properties Analysis

1,2,4-Triazoles are the most stable compounds among azoles and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .科学的研究の応用

Antimicrobial and Antifungal Activities

- A series of triazole derivatives synthesized from isonicotinic acid have demonstrated significant antimicrobial and antifungal activities against various pathogens, indicating their potential as the basis for new antimicrobial agents (Mishra et al., 2010), (Bayrak et al., 2009).

Liquid Crystal Materials

- The development and characterization of new liquid crystalline materials incorporating 1,2,4-triazole and isonicotinic acid moieties have been reported. These compounds exhibit mesomorphic behavior, indicating their utility in the field of liquid crystal technology (Thaker & Patel, 2009), (Thaker & Patel, 2008).

Anticancer Activity

- Some newly synthesized triazole derivatives starting from isonicotinic acid hydrazide have shown significant in vitro anticancer activity against various human cancer cell lines, highlighting their potential as anticancer agents (Kamel & Abdo, 2014), (Abdo & Kamel, 2015).

Coordination Chemistry and Magnetic Properties

- Heterometallic coordination frameworks incorporating triazole-benzoic acid derivatives have been synthesized, exhibiting interesting structural and magnetic properties. These compounds contribute to the field of coordination chemistry and materials science (Wang et al., 2018).

Anti-Tubercular Activity

- The synthesis and evaluation of new 1,2,4-triazole derivatives have demonstrated potential anti-tubercular activity, indicating their importance in the development of new treatments for tuberculosis (Akram, Sayeed, & Akram, 2018).

作用機序

Target of Action

Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities due to their capability to form hydrogen bonds with different targets .

Mode of Action

It is known that the reaction of triazole compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Triazole compounds are known to affect various biochemical pathways due to their ability to interact with different enzymes and receptors .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, including cytotoxic activities .

Action Environment

The properties of triazole compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXKDSUUOPOJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429007 |

Source

|

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-26-8 |

Source

|

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylene-1,4-dioxaspiro[4.5]decane](/img/structure/B1311411.png)

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)